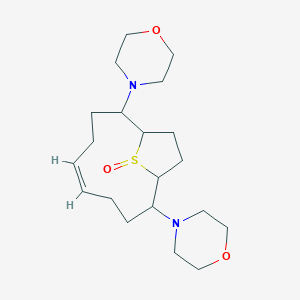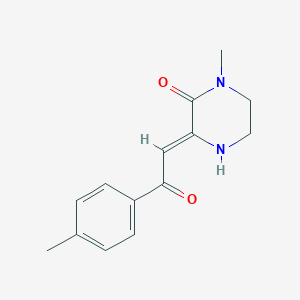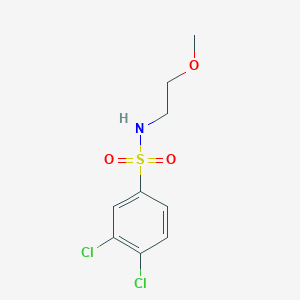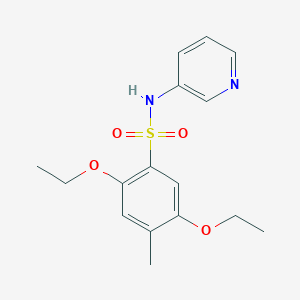
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide, also known as DMTS, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. In
Mécanisme D'action
The mechanism of action of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This compound has been shown to cause DNA damage and activate cell death pathways in cancer cells. In neuroprotection, this compound has been found to increase the expression of antioxidant enzymes and reduce the production of ROS, thereby protecting neurons from oxidative damage. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis. In neuroprotection, this compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, and reduce the production of ROS. In antimicrobial activity, this compound has been found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including MRSA and E. coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide in lab experiments is its relative ease of synthesis and availability. Additionally, this compound exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide. One area of interest is the development of this compound-based therapeutics for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity. Furthermore, the antimicrobial activity of this compound could be further explored for the development of new antibiotics. Finally, the potential use of this compound as a research tool in other fields such as immunology and microbiology could also be investigated.
Conclusion:
In conclusion, this compound is a heterocyclic compound with unique chemical properties and potential applications in scientific research. Its ease of synthesis, potent biological activity, and potential therapeutic applications make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in other fields.
Méthodes De Synthèse
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide can be synthesized by the reaction of 1,3-dithiolane-2-thione with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized with hydrogen peroxide to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been found to induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has been shown to protect neurons against oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease. Furthermore, this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
174198-16-4 |
|---|---|
Formule moléculaire |
C12H7ClFN5O5S |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
(5Z)-2,9-dimorpholin-4-yl-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide |
InChI |
InChI=1S/C20H34N2O3S/c23-26-19-7-8-20(26)18(22-11-15-25-16-12-22)6-4-2-1-3-5-17(19)21-9-13-24-14-10-21/h1-2,17-20H,3-16H2/b2-1- |
Clé InChI |
OREAGBASRSWWGD-UPHRSURJSA-N |
SMILES isomérique |
C/1CC(C2CCC(S2=O)C(CC/C=C1)N3CCOCC3)N4CCOCC4 |
SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4 |
SMILES canonique |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4 |
Synonymes |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)

